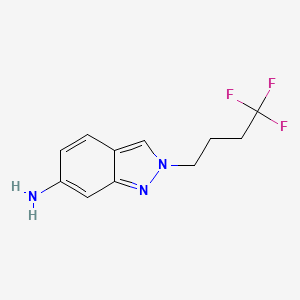

2-(4,4,4-Trifluorobutyl)indazol-6-amine

Description

Properties

IUPAC Name |

2-(4,4,4-trifluorobutyl)indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGDFEONVHQPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1N)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,4-Trifluorobutyl)indazol-6-amine typically involves the reaction of 6-aminoindazole with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,4-Trifluorobutyl)indazol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trifluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4,4,4-Trifluorobutyl)indazol-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4,4-Trifluorobutyl)indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- (4aR)-4-Hydroxy-4a-methyl-2-oxo-1-(4,4,4-trifluorobutyl)-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Structural Differences : This compound (from EP 4 374 877 A2) shares the 4,4,4-trifluorobutyl group but replaces the indazole core with a pyrrolo-pyridazine bicyclic system. The additional pyrimidinyl and trifluoromethylphenyl groups confer distinct steric and electronic properties, likely enhancing target binding specificity in pesticidal or pharmaceutical contexts .

- Functional Implications : The pyrrolo-pyridazine core may improve solubility compared to indazole derivatives, while the trifluorobutyl group maintains hydrophobic interactions.

Fluorinated Triazine Derivatives

- Triflusulfuron Methyl Ester, Ethametsulfuron Methyl Ester, and Metsulfuron Methyl Ester

- Structural Differences : These sulfonylurea herbicides (from the 2001 Pesticide Chemicals Glossary) feature trifluoroethoxy or methyl groups on triazine cores, unlike the indazole-trifluorobutyl structure. For example, triflusulfuron methyl ester includes a trifluoroethoxy group on a triazine ring, linked to a benzoate moiety .

- Functional Implications : The triazine core in these compounds facilitates herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the indazole core in 2-(4,4,4-Trifluorobutyl)indazol-6-amine may target different biological pathways, such as kinase inhibition or receptor modulation.

Physicochemical and Pharmacokinetic Comparisons

- Key Observations :

- The trifluorobutyl group in the indazole derivative balances moderate lipophilicity (LogP ~3.5) with metabolic stability, a feature critical for central nervous system (CNS)-targeted drugs.

- The pyrrolo-pyridazine analog’s higher fluorine content and molecular weight suggest specialized applications, such as prolonged systemic exposure in pesticidal formulations.

- Triflusulfuron’s lower LogP aligns with its herbicidal function, requiring solubility for foliar absorption.

Research Findings and Mechanistic Insights

- Indazole Derivatives: Fluorinated indazoles are reported to inhibit kinases (e.g., JAK2, CDK2) due to their planar aromatic cores and hydrogen-bonding capabilities. The 6-amino group in this compound may act as a hydrogen bond donor, enhancing target engagement .

- Triazine Herbicides: The ALS-inhibiting mechanism of triflusulfuron methyl ester relies on the triazine ring’s electron-deficient nature, which disrupts plant amino acid biosynthesis. This contrasts with indazole derivatives, which typically interact with mammalian enzymes .

Biological Activity

2-(4,4,4-Trifluorobutyl)indazol-6-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an indazole core with a trifluorobutyl substituent, which influences its pharmacological properties. The trifluorobutyl group enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptor tyrosine kinases (RTKs), particularly the c-Met receptor. This receptor is involved in various cellular processes such as proliferation, survival, and migration.

Target Interaction

Research indicates that this compound acts as an inhibitor of c-Met signaling pathways. The inhibition of c-Met can lead to reduced tumor growth and metastasis in various cancer models.

Biological Activity Data

The following table summarizes the inhibitory effects of this compound on c-Met activity:

| Assay Type | IC50 (µM) |

|---|---|

| c-Met Receptor Tyrosine Kinase Assay | 0.016 |

| Phospho-c-Met Assay | 0.011 |

| In-vitro Tumor Cell Proliferation Assay | 0.026 |

These values indicate that the compound exhibits potent inhibitory activity against c-Met, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines, including breast and liver cancer cells. The IC50 values ranged from 21 µM to 26 µM for different cell lines.

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound has favorable properties for oral bioavailability. Its lipophilicity enhances membrane permeability while maintaining a low toxicity profile in normal cell lines.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives. Modifications to the indazole core or substituents can significantly impact biological activity. The trifluorobutyl group has been shown to enhance binding affinity for c-Met compared to other alkyl substitutions.

Q & A

Q. What are the recommended synthetic routes for 2-(4,4,4-Trifluorobutyl)indazol-6-amine?

The synthesis typically involves constructing the indazole core followed by introducing the trifluorobutyl substituent. A two-step approach is common:

- Step 1 : Formation of the indazol-6-amine core via cyclization of substituted benzene derivatives using hydrazine or its analogs under acidic conditions .

- Step 2 : Alkylation at the indazole N2-position using 4,4,4-trifluorobutyl halides (e.g., bromide or iodide) via nucleophilic substitution. Catalytic bases like K₂CO₃ in polar aprotic solvents (DMF or acetonitrile) enhance reactivity .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Fluorinated alkylating agents may require anhydrous conditions due to moisture sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for the indazole core (aromatic protons at δ 7.5–8.5 ppm) and the trifluorobutyl chain (CF₃ group at δ ~120 ppm in ¹⁹F NMR). Use DEPT-135 to distinguish CH₃/CH₂ groups in the alkyl chain .

- ¹⁹F NMR : Essential for confirming the trifluorobutyl moiety (distinct triplet or quartet splitting patterns due to adjacent fluorines) .

- HPLC-MS : Validate purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent .

Advanced Research Questions

Q. How can low yields during the alkylation step be optimized?

Low yields often stem from steric hindrance at the indazole N2-position or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .

- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and stability of intermediates.

Data Contradiction Example : Discrepancies between calculated and observed yields may arise from incomplete purification of the alkylating agent. Pre-treatment with molecular sieves improves reagent efficacy .

Q. How to resolve discrepancies in ¹⁹F NMR spectral data for the trifluorobutyl group?

Unexpected splitting patterns (e.g., quartets instead of triplets) may arise from diastereotopic fluorine atoms or coupling with adjacent protons. Solutions include:

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to isolate fluorine signals.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .

- Variable Temperature NMR : Assess dynamic effects; rigid conformations at low temperatures simplify splitting .

Q. What in vitro models are suitable for initial pharmacological screening?

- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with positive controls like doxorubicin .

- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA in LPS-stimulated macrophages .

- Mechanistic Studies : Employ fluorescence-based assays (e.g., FMP-10 probes) to monitor intracellular target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.